molecular formula C20H25FN2O3S B2978667 N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-phenylethanesulfonamide CAS No. 941891-22-1

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-phenylethanesulfonamide

Cat. No. B2978667
CAS RN: 941891-22-1
M. Wt: 392.49
InChI Key: LHWFIYHWGXGWMB-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-phenylethanesulfonamide, commonly known as FMPES, is a chemical compound used in scientific research for its unique properties. It is a sulfonamide derivative that has been synthesized for use as a fluorescent probe and as a ligand for various proteins. FMPES has been studied for its ability to bind to a specific site in proteins, making it a valuable tool in biochemical research.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized and characterized through advanced techniques, contributing to the development of novel structures with potential biological activities. These syntheses involve refluxing and crystal structure analysis, providing foundational insights into their chemical behaviors and properties (Mamatha S.V et al., 2019).

Biological Activity and Molecular Docking

  • Research has shown remarkable antibacterial and anti-TB activities for related compounds, highlighting their potential in addressing infectious diseases. Molecular docking studies further suggest their binding affinities towards specific proteins, indicating their therapeutic relevance (Mamatha S.V et al., 2019).

Structural Optimization and Receptor Antagonism

  • Structural modifications of related compounds have led to the discovery of potent receptor antagonists. These findings are crucial for developing new therapeutic agents targeting specific receptors, showcasing the compound's utility in drug discovery efforts (J. Hale et al., 1998).

Electrophilic Fluorination and Chemical Stability

  • The compound and its derivatives have been used in electrophilic fluorination reactions, demonstrating high yields and selectivity. This research is significant for introducing fluorine atoms into organic molecules, a key step in the synthesis of many pharmaceuticals (O. Guzyr et al., 2013).

Anti-Cancer Potential

  • Studies have evaluated the anti-cancer activities of related morpholine derivatives, especially against breast cancer. These investigations include synthesis, biochemical evaluation, and molecular docking studies to understand their mechanisms of action and interactions with cancer targets (Praveen Kumar et al., 2021).

Polymer Electrolytes and Electrochemical Applications

  • Morpholinium-functionalized polymers, incorporating similar sulfonamide structures, have shown promise as polymer electrolytes in electrochemical applications. These advancements are pivotal for developing more efficient and stable alkaline fuel cells (C. Morandi et al., 2015).

properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O3S/c21-19-8-6-18(7-9-19)20(23-11-13-26-14-12-23)16-22-27(24,25)15-10-17-4-2-1-3-5-17/h1-9,20,22H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWFIYHWGXGWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)CCC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-phenylethanesulfonamide

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